1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of “1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide” are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Pharmacokinetics
The compound has been shown to have potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Cellular Effects
Related pyrazole derivatives have shown significant effects on various types of cells and cellular processes . For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, indicating their potential influence on cell function .
Molecular Mechanism
Molecular docking studies conducted on related compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide, with the CAS Number 2097861-98-6, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anticancer and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N6O with a molecular weight of 322.4 g/mol. The structure features a pyrazole core linked to a pyridine and pyrazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:
- MCF7 Cell Line : The compound demonstrated significant cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value indicating effective inhibition (exact value not specified in available literature) .
- NCI-H460 Cell Line : Similar studies reported that pyrazole derivatives exhibit promising activity against lung cancer cell lines like NCI-H460, with some derivatives showing IC50 values as low as 0.07 µM .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- COX Inhibition : Compounds similar to this compound have shown dual inhibition of COX-1 and COX-2 enzymes with significant efficacy compared to standard anti-inflammatory drugs .
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against different cancer cell lines. Compounds were found to exhibit promising anticancer properties with varying degrees of potency .
- Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the pyrazole structure affect biological activity. This included altering substituents on the pyrazole ring to optimize anticancer and anti-inflammatory effects .
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-15(12(2)23(3)22-11)17(24)21-10-14-16(20-9-8-19-14)13-4-6-18-7-5-13/h4-9H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFIERFXGFLRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.